N-(2-hydroxy-5-methylphenyl)furan-2-carboxamide
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Overview
Description
N-(2-hydroxy-5-methylphenyl)-2-furancarboxamide is a member of furans and an aromatic amide.
Scientific Research Applications
Anti-Bacterial Activities
N-(4-bromophenyl)furan-2-carboxamide analogues, closely related to N-(2-hydroxy-5-methylphenyl)furan-2-carboxamide, have been studied for their antibacterial activities. These compounds, including N-(4-bromophenyl)furan-2-carboxamide itself, have shown effective in vitro activity against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, particularly NDM-positive bacteria A. baumannii. Computational docking studies and molecular dynamic simulations further validated their activity, highlighting the potential of furan-2-carboxamide derivatives in combating bacterial resistance (Siddiqa et al., 2022).
Anti-Tobacco Mosaic Virus Activities
Compounds structurally similar to this compound, specifically furan-2-carboxylic acids, have been identified in the roots and leaves of Nicotiana tabacum. These compounds have demonstrated significant anti-Tobacco Mosaic Virus (TMV) activities, with inhibition rates comparable to those of positive controls. This research points to the potential use of these compounds in plant protection and virology (Wu et al., 2018); (Yang et al., 2016).
Inhibitors of Influenza A Virus
Furan-carboxamide derivatives, similar in structure to this compound, have been identified as novel inhibitors of the lethal H5N1 influenza A virus. These compounds exhibited potent inhibitory effects, demonstrating the therapeutic potential of furan-carboxamide derivatives in antiviral research (Yongshi et al., 2017).
Antiprotozoal Agents
Research into furan-carboxamide analogues has also explored their use as antiprotozoal agents. These compounds have demonstrated strong DNA affinities and potent in vitro activity against protozoan pathogens, such as T. b. rhodesiense and P. falciparum, showing potential as novel therapeutic agents for protozoal infections (Ismail et al., 2004).
Imaging of Reactive Microglia
This compound analogues have been utilized in PET imaging to target macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This highlights their potential application in neuroimaging, particularly for studying neuroinflammation-related disorders (Horti et al., 2019).
Bioimaging Applications
A phenoxazine-based fluorescent chemosensor, which includes a furan-2-carboxamide group, has been developed for the detection of Cd2+ and CN− ions. This sensor demonstrates potential applications in bioimaging within live cells and zebrafish, emphasizing the versatility of furan-2-carboxamide derivatives in biological imaging (Ravichandiran et al., 2020).
Properties
Molecular Formula |
C12H11NO3 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H11NO3/c1-8-4-5-10(14)9(7-8)13-12(15)11-3-2-6-16-11/h2-7,14H,1H3,(H,13,15) |
InChI Key |
RLKAWJIZIHNQHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC=CO2 |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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